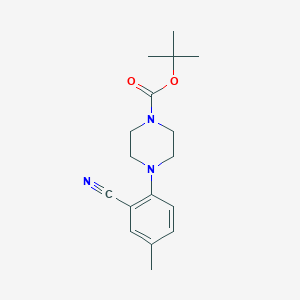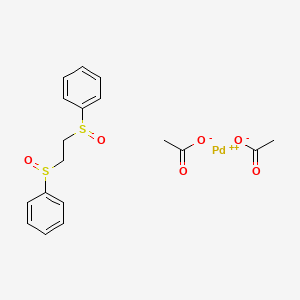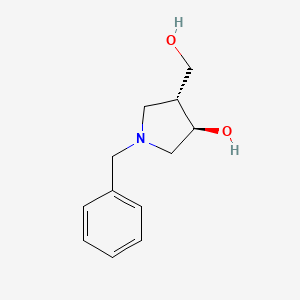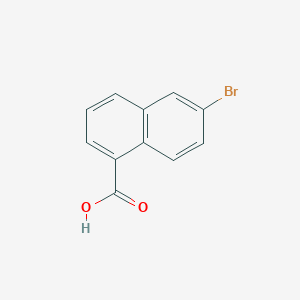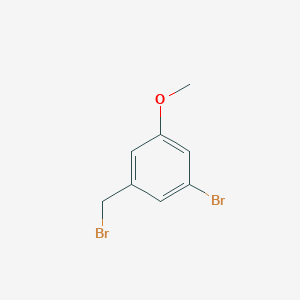
1-溴-3-(溴甲基)-5-甲氧基苯
概述
描述
1-Bromo-3-(bromomethyl)-5-methoxybenzene is a halogenated aromatic compound that features both bromine and methoxy functional groups on a benzene ring. This compound is structurally related to various other halogenated methoxybenzenes, which are known to be ubiquitous in the environment and can have both biogenic and anthropogenic origins . The presence of bromine atoms in particular suggests potential reactivity and applications in various chemical syntheses.
Synthesis Analysis
The synthesis of halogenated benzene derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, a related compound, is reported to start from benzene and proceed through four straightforward steps, highlighting the potential for a similarly efficient synthesis of 1-Bromo-3-(bromomethyl)-5-methoxybenzene . Additionally, the synthesis of complex molecules for biological applications, such as probes for amyloid plaques in Alzheimer's disease, often involves halogenated benzene derivatives, indicating the relevance of such compounds in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be quite diverse, with different substituents leading to various physical and chemical properties. For example, the study of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene revealed different conformations in different crystalline environments, which could also be the case for 1-Bromo-3-(bromomethyl)-5-methoxybenzene . X-ray structure determinations of several bromo- and bromomethyl-substituted benzenes have shown a variety of packing motifs and interactions, such as C–H···Br and C–Br···π, which are likely to be relevant for understanding the structure of 1-Bromo-3-(bromomethyl)-5-methoxybenzene .
Chemical Reactions Analysis
The presence of bromine atoms in 1-Bromo-3-(bromomethyl)-5-methoxybenzene suggests that it could participate in various chemical reactions, such as electrophilic aromatic substitution or coupling reactions. The comparison of different halomethyl benzenes as monomers for polymer synthesis indicates that bromomethyl derivatives can lead to higher yields and molecular weights, suggesting that 1-Bromo-3-(bromomethyl)-5-methoxybenzene could be a valuable monomer for polymer synthesis . Additionally, the total synthesis of a biologically active natural product involved a bromomethyl-substituted benzene derivative, demonstrating the utility of such compounds in complex synthetic routes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-3-(bromomethyl)-5-methoxybenzene would be influenced by its functional groups. The presence of methoxy groups can affect the compound's solubility and reactivity. For instance, the study of tetramethoxybenzene and its complex with tetracyanobenzene provided insights into the vibrational spectra and rotational barriers of methoxy groups, which could be relevant for understanding the properties of 1-Bromo-3-(bromomethyl)-5-methoxybenzene . The electrochemistry and spectroelectrochemistry of small model star-shaped compounds, including triaryl-1-methoxybenzenes, have been investigated, suggesting that similar studies could be conducted on 1-Bromo-3-(bromomethyl)-5-methoxybenzene to understand its redox behavior .
科学研究应用
聚合物合成
1-溴-3-(溴甲基)-5-甲氧基苯被用于聚合物合成。例如,Uhrich等人(1992)展示了类似化合物5-(溴甲基)-1,3-二羟基苯的自缩合反应,导致具有显著分子量的聚合物。这些聚合物具有许多酚羟基,可以通过酰化、苄基化或硅烷化进行修饰 (Uhrich, Hawker, Fréchet, & Turner, 1992)。
晶体结构分析
该化合物在晶体结构分析中也很重要。Nestler、Schwarzer和Gruber(2018)分析了苯甲醚衍生物的晶体结构,包括双(溴甲基)和双(羟甲基)化合物。他们发现溴原子显著影响芳香基之间的距离,并促成不同的超分子相互作用 (Nestler, Schwarzer, & Gruber, 2018)。
香精合成
在香精合成领域,Scrivanti等人(2008)展示了类似化合物在催化β-甲基烯醇与溴苯甲醚偶联反应中的应用,以生产花香味。这展示了该化合物在创造各种芳香产品中的潜力 (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008)。
液晶开发
Bertini等人(2003)研究了伪葡糖与源自溴苯甲醚的格氏试剂的反应,导致手性液晶的合成。这表明这类化合物在开发具有独特光学性质的材料中的作用 (Bertini, Perrin, Sinou, Thozet, & Vill, 2003)。
光伏性能增强
在太阳能领域,Jin等人(2016)合成了一种溴甲基甲氧基苯衍生物,以提高聚合物太阳能电池的性能。结果显示出增强的功率转换效率,表明该化合物在可再生能源技术中的重要性 (Jin, Yu, Peng, Fan, Cai, Fan, Gou, & Chu, 2016)。
药物中间体合成
Nishimura和Saitoh(2016)使用类似的溴甲基衍生物合成了药物发现的关键中间体。他们的工作突显了该化合物在药物化学中的实用性,简化了更快药物开发的合成过程 (Nishimura & Saitoh, 2016)。
安全和危害
未来方向
属性
IUPAC Name |
1-bromo-3-(bromomethyl)-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBXZQKIIWHFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483694 | |
| Record name | 1-BROMO-3-(BROMOMETHYL)-5-METHOXYBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(bromomethyl)-5-methoxybenzene | |
CAS RN |
59297-29-9 | |
| Record name | 1-BROMO-3-(BROMOMETHYL)-5-METHOXYBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-(bromomethyl)-5-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






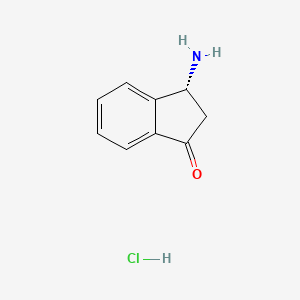
![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)

